1-(Piperidin-4-YL)azetidin-3-amine

JAK1 Inhibitors Kinase Selectivity Immunology

Sourcing a geometrically precise piperidinyl-azetidine scaffold for kinase or chemokine receptor programs is a common bottleneck. 1-(Piperidin-4-yl)azetidin-3-amine directly addresses this need as a validated core for selective target modulation. Key differentiation data: • JAK1 Selectivity: Enables inhibitors with >20-fold selectivity over JAK2, reducing off-target liability. • CCR4 Potency: Delivers potent cellular activity (IC50 = 22 nM) in orally bioavailable antagonist analogs. • Scaffold Efficiency: Supports rapid, one-pot parallel synthesis of chiral, focused libraries for hit-to-lead optimization.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
Cat. No. B13562812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-YL)azetidin-3-amine
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC(C2)N
InChIInChI=1S/C8H17N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6,9H2
InChIKeyJMYTZZRHZNDWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)azetidin-3-amine: JAK1 & CCR4 Modulator Scaffold


1-(Piperidin-4-yl)azetidin-3-amine is a synthetic organic compound consisting of a piperidine ring linked at the 4-position to the nitrogen of an azetidine ring, which is further substituted with an amine at the 3-position . It is a diamine with a molecular formula of C8H17N3 and a molecular weight of 155.24 g/mol [1]. This specific scaffold is a key building block and core structural motif in the design of potent and selective modulators of therapeutically relevant targets, most notably Janus kinase 1 (JAK1) [2] and the C-C chemokine receptor type 4 (CCR4) [3]. As a research intermediate, its primary value lies in enabling the synthesis of advanced, patentable analogs for drug discovery programs in immuno-oncology and inflammatory disease research [4].

Why 1-(Piperidin-4-yl)azetidin-3-amine Is Irreplaceable


Generic substitution is high-risk because the precise geometry of the piperidin-4-yl-azetidine motif is a critical determinant of both potency and selectivity [1]. For instance, in CCR4 antagonist programs, this specific scaffold enables a balance of oral bioavailability and potent cellular activity (IC50 = 22 nM) [2] that is not observed with simpler or alternative heterocyclic cores. Similarly, in JAK1 inhibition, the fusion of the piperidine and azetidine rings is essential for achieving potent biochemical inhibition (IC50 < 5 nM) and excellent selectivity over the related JAK2 kinase (IC50 > 100 nM), a common off-target liability [3]. Replacing this core with a more flexible acyclic linker or a different ring system (e.g., a single piperidine, pyrrolidine, or azetidine) would abolish these key properties, derailing a drug discovery campaign [4].

Quantitative Evidence for 1-(Piperidin-4-yl)azetidin-3-amine


JAK1 Selectivity Against JAK2

Advanced analogs of 1-(Piperidin-4-yl)azetidin-3-amine demonstrate potent and selective inhibition of the Janus kinase 1 (JAK1) target. In a biochemical assay, a piperidin-4-yl azetidine derivative (itacitinib) exhibited an IC50 value of less than 5 nM against JAK1 [1]. Crucially, this compound demonstrated minimal inhibition of the closely related JAK2 kinase, with an IC50 greater than 100 nM [2]. This differential activity is a direct consequence of the piperidinyl-azetidine core and is essential for mitigating the dose-limiting toxicities associated with JAK2 inhibition.

JAK1 Inhibitors Kinase Selectivity Immunology

CCR4 Cellular Antagonism for Immuno-Oncology

Compounds built on the piperidinyl-azetidine scaffold exhibit potent antagonism of the chemokine receptor CCR4, a target for modulating regulatory T cell (Treg) migration into tumors [1]. The advanced analog CCR4-351 shows IC50 values of 22 nM in a calcium flux assay and 50 nM in a CTX (chemotaxis) assay [2]. Furthermore, it inhibits the migration of mouse induced Treg (iTreg) cells with an IC50 of 39 nM [3]. This cellular potency, combined with oral bioavailability, is a characteristic feature of this chemotype and is essential for in vivo proof-of-concept studies.

CCR4 Antagonists Immuno-Oncology Treg Cell Migration

One-Pot Chiral Scaffold Synthesis

The piperidinyl-azetidine core can be efficiently synthesized using an expedient one-pot, two-step procedure from piperidine chloroaldehyde and a chiral amine [1]. This methodology provides access to a diverse set of chiral azetidine-piperidine compounds while retaining the high chiral purity of the starting material [2]. In contrast, synthesis of the non-cyclic amine analog 1-(1-(4-methoxybenzyl)piperidin-4-yl)-azetidin-3-amine requires a more complex, multi-step process starting from 4-piperidinemethanol and 4-methoxybenzaldehyde .

Synthetic Chemistry Chiral Synthesis Building Block

Core Scaffold of Clinical Candidate Itacitinib

The 1-(Piperidin-4-yl)azetidin-3-amine scaffold is the central core of itacitinib (INCB039110), an orally bioavailable JAK1 inhibitor that has advanced to Phase 2/3 clinical trials for myelofibrosis, graft-versus-host disease, and solid tumors [1]. While specific preclinical ADME data for the unadorned core is limited, the clinical advancement of a compound built upon it provides strong class-level inference that this scaffold is compatible with achieving oral bioavailability and favorable drug-like properties [2]. In contrast, simpler azetidine or piperidine cores, when used in similar contexts, may not yield a compound with the same balanced profile of potency, selectivity, and oral exposure.

JAK1 Inhibitor Clinical Candidate ADME

Research Applications of 1-(Piperidin-4-yl)azetidin-3-amine


Selective JAK1 Inhibitor Libraries for Autoimmune Models

Use 1-(Piperidin-4-yl)azetidin-3-amine as a core building block to synthesize focused libraries of JAK1 inhibitors. The >20-fold selectivity window against JAK2 demonstrated by advanced analogs [6] provides a clear path to developing compounds with potentially improved safety profiles for chronic dosing in models of rheumatoid arthritis, psoriasis, or inflammatory bowel disease [7].

Oral CCR4 Antagonists for Tumor Microenvironment

Leverage the piperidinyl-azetidine scaffold to design novel, orally bioavailable CCR4 antagonists for immuno-oncology research [6]. The potent cellular activity (IC50 = 22 nM in calcium flux) [7] of analogs like CCR4-351 validates this core as a starting point for investigating Treg cell depletion strategies and their potential synergy with existing checkpoint inhibitors in relevant tumor models [5].

Exploration of Chiral Azetidine-Piperidine Space

Utilize the one-pot synthetic methodology [6] with 1-(Piperidin-4-yl)azetidin-3-amine derivatives to rapidly generate and explore a diverse, chiral chemical space. This allows for efficient parallel synthesis of novel analogs with defined stereochemistry, accelerating the hit-to-lead process for various targets beyond JAK1 and CCR4, as the privileged scaffold can be decorated with different warheads [7].

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